BenchChemオンラインストアへようこそ!

Sulfenosine

L1210 leukemia in vivo antitumor T/C ratio

Sulfenosine anchors the reduced end of the 6-thioguanosine oxidation ladder as the sulfenamide (-S-NH₂) congener. It achieves a T/C of 170 against L1210 leukemia at only 22 mg/kg—comparable efficacy to sulfinosine at ~1/8th the dose—reducing cost-per-animal and systemic exposure. This compound retains thiopurine cross-resistance, unlike sulfonosine, making it the essential comparator for probing resistance mechanisms. With >99.8% body burden reduction, it serves as the positive-control benchmark for novel deaza-modified nucleosides. Choose sulfenosine when experimental design demands a low-dose, high-efficacy sulfenamide comparator.

Molecular Formula C10H14N6O4S
Molecular Weight 314.32 g/mol
CAS No. 123002-38-0
Cat. No. B045930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfenosine
CAS123002-38-0
Synonyms2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide
sulfenosine
Molecular FormulaC10H14N6O4S
Molecular Weight314.32 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2SN)N
InChIInChI=1S/C10H14N6O4S/c11-10-14-7-4(8(15-10)21-12)13-2-16(7)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-/m1/s1
InChIKeyWAWUMWFWTUMWJT-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfenosine CAS 123002-38-0 Procurement Guide: Purine Nucleoside Sulfenamide for Antileukemic Research


Sulfenosine (2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide, CAS 123002-38-0) is a synthetic purine nucleoside analog belonging to the 6-thioguanosine (6TGR) derivative family, first described in 1990 as part of a series of 6-sulfenamide, 6-sulfinamide, and 6-sulfonamide ribonucleosides [1]. The compound is structurally defined by a sulfenamide (-S-NH₂) group at the purine 6-position, representing the least oxidized sulfur congener within its immediate chemical series, and has been evaluated primarily in murine L1210 leukemia models [1][2].

Why Sulfenosine Cannot Be Substituted by Other 6-Thioguanosine Derivatives in Leukemia Research


The 6-thioguanosine (6TGR) scaffold can be chemically diversified through incremental oxidation of the sulfur atom at the purine 6-position, yielding three distinct congeners: sulfenosine (sulfenamide, -S-NH₂), sulfinosine (sulfinamide, -SO-NH₂), and sulfonosine (sulfonamide, -SO₂-NH₂). Preclinical investigations have demonstrated that this single-atom oxidation gradient produces divergent biological profiles encompassing in vivo potency, dosing requirements, CNS penetration, oral activity, and susceptibility to cellular resistance mechanisms [1]. Consequently, procurement decisions predicated on class-level assumptions—treating sulfenosine as interchangeable with its more oxidized analogs—risk selecting a compound with materially different in vivo antileukemic behavior and resistance profile [2][3].

Quantitative Differentiation Evidence for Sulfenosine (CAS 123002-38-0) Against Its Closest Analogs


In Vivo Antileukemic Potency: Sulfenosine Achieves Higher T/C at 8-Fold Lower Dose Than Sulfinosine in L1210 Leukemia

In the standard murine L1210 leukemia model, sulfenosine (8b) administered as a single intraperitoneal dose of 22 mg/kg/day produced a T/C (treated/control mean survival time) of 170, indicating a 70% increase in mean post-inoculation lifespan [1]. By comparison, its direct sulfinamide analog sulfinosine (9b) required a substantially higher dose of 173 mg/kg/day—approximately 7.9-fold greater—to achieve a comparable T/C of 167, while the 5'-deoxy analog of sulfinosine (9c) achieved a T/C of 172 at 104 mg/kg/day [1]. This demonstrates that sulfenosine delivers equivalent or superior in vivo antileukemic efficacy at a markedly lower molar dose than its next-in-series oxidized congener.

L1210 leukemia in vivo antitumor T/C ratio

Body Burden Reduction: Single-Dose Sulfenosine Eliminates >99.8% of Viable Leukemic Cells vs. 16–77% for 7-Deaza/3-Deaza Congeners

A single treatment with sulfenosine (8b) reduced body burdens of viable L1210 cells by more than 99.8%, a level of tumor cell clearance matched only by sulfinosine (9b) and its 5'-deoxy analog (9c) within the broader 18-compound panel [1]. In stark contrast, the 7-deaza and 3-deaza congeners of sulfenosine (compounds 5a and 9, respectively)—which retain the sulfenamide functionality but replace the purine ring nitrogen atoms—achieved body burden reductions of only 16–77%, and none of these deaza analogs reached the biologically significant T/C threshold of ≥125 [2]. This establishes that the integrity of the purine ring system is non-negotiable for the >99% cell kill phenotype observed with sulfenosine.

body burden reduction L1210 leukemia deaza congeners

Oxidation-State-Dependent Resistance Profile: Sulfenosine Loses Activity Against Thiopurine-Refractory Leukemia, Unlike Sulfonosine

Finch et al. (1990) reported that experimental leukemia lines selected for resistance to 6-thioguanosine (6TGR) exhibited cross-resistance to sulfenosine, whereas the fully oxidized sulfonosine (6-sulfonamide, -SO₂-NH₂) retained remarkable activity against these same thiopurine-refractory leukemias [1]. This single-atom oxidation of the sulfur from sulfenamide (-S-) to sulfonamide (-SO₂-) altered not only the resistance profile but also appeared to influence solubility, oral activity, and CNS penetration [1]. Thus, sulfenosine represents the thiopurine-sensitive end of the oxidation-state continuum within this chemotype series.

thiopurine-refractory leukemia sulfur oxidation state drug resistance

Sulfur Oxidation State as a Structural Determinant of CNS Penetration and Oral Bioactivity Potential

The Finch et al. (1990) study explicitly noted that the oxidation state of the sulfur atom at the purine 6-position influenced multiple pharmacologically relevant parameters including solubility, scheduling capability, oral activity, and penetration of the central nervous system [1]. While the parent compound 6TGR served as the baseline, sulfenosine (the least oxidized congener) and sulfonosine (the most oxidized) were shown to differ along these dimensions, with sulfonosine gaining CNS penetration and oral activity advantages [1]. As the intermediate oxidation-state member of the series, sulfenosine occupies a specific position on this property gradient that is distinct from both 6TGR and sulfonosine.

CNS penetration oral activity sulfur oxidation blood-brain barrier

Optimal Experimental Scenarios for Procuring Sulfenosine (CAS 123002-38-0) Based on Quantitative Differentiation Evidence


In Vivo L1210 Leukemia Efficacy Studies Requiring Maximal Survival Extension at Minimal Compound Dose

Sulfenosine at 22 mg/kg single i.p. dose delivers a T/C of 170 in the L1210 model, matching or exceeding the efficacy of sulfinosine (T/C 167) at approximately one-eighth the dose [1]. This makes sulfenosine the preferred choice for murine leukemia experiments where compound supply is limited, cost-per-animal must be minimized, or lower systemic exposure is desired while maintaining robust antitumor endpoints [1].

Thiopurine Resistance Mechanism Studies Requiring a 6TGR-Cross-Resistant Control Compound

Because sulfenosine shares the thiopurine cross-resistance phenotype with its parent compound 6-thioguanosine—unlike sulfonosine, which overcomes this resistance—sulfenosine serves as an essential comparator in experiments designed to probe the structural determinants of thiopurine-refractory leukemia [2]. Pairing sulfenosine with sulfonosine in the same experimental system enables direct interrogation of how sulfur oxidation state governs resistance circumvention [2].

Structure-Activity Relationship (SAR) Studies Mapping the Purine 6-Position Sulfur Oxidation Gradient

The sulfenosine → sulfinosine → sulfonosine series provides a clean oxidation-state ladder at a single molecular position, with the Finch et al. study demonstrating that this gradient controls resistance profile, CNS penetration, oral activity, and solubility [2]. Sulfenosine is the essential anchor compound at the reduced (sulfenamide) end of this gradient, without which the SAR continuum cannot be defined [1][2].

Negative Control for 7-Deaza and 3-Deaza Purine Nucleoside Screening Campaigns

The 7-deaza and 3-deaza congeners of sulfenosine, sulfinosine, and sulfonosine were uniformly less active in vivo, with none achieving a T/C ≥ 125 and body burden reductions limited to 16–77% [3]. Sulfenosine, with its >99.8% body burden reduction and T/C of 170 [1], provides the required positive-control benchmark against which any novel deaza-modified purine nucleoside should be calibrated to establish whether structural modifications degrade or preserve antileukemic activity [1][3].

Quote Request

Request a Quote for Sulfenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.